molecular formula C20H18N8O8S3 B1236193 Cefatiolene

Cefatiolene

Cat. No. B1236193
M. Wt: 594.6 g/mol
InChI Key: WJXAHFZIHLTPFR-RRBRMZJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftiolene is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiolene binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Scientific Research Applications

Antibacterial Activity

Cefatiolene (RP 42,980) has been studied for its antibacterial activity against various hospital bacteria. It is a third-generation cephalosporin and has shown comparable effectiveness to cefotaxime and lamoxactam against Gram-negative rods. However, its activity against Enterobacteriaceae is slightly less than cefotaxime. Further studies are needed to understand its effectiveness against Staphylococci, but some strains show better activity with cefatiolene. It is also noted to be active against Streptococci other than Enterococci at low concentrations, similar to cefotaxime but unlike lamoxactam (Duval et al., 1983).

properties

Product Name

Cefatiolene

Molecular Formula

C20H18N8O8S3

Molecular Weight

594.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10+/t11-,17-/m1/s1

InChI Key

WJXAHFZIHLTPFR-RRBRMZJWSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O

synonyms

cefatiolene
RP 42980
RP-42980

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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